molecular formula C10H12N4O3 B2893695 2-azido-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1093981-76-0

2-azido-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2893695
CAS No.: 1093981-76-0
M. Wt: 236.231
InChI Key: UVABHEWIXTXDDS-UHFFFAOYSA-N
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Description

2-azido-N-(2,4-dimethoxyphenyl)acetamide is a biochemical compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol . This compound is primarily used in proteomics research and is known for its azido functional group, which is a linear, polyatomic anion consisting of three nitrogen atoms.

Preparation Methods

The synthesis of 2-azido-N-(2,4-dimethoxyphenyl)acetamide typically involves the reaction of 2,4-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azido group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.

Chemical Reactions Analysis

2-azido-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-azido-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: The compound is used in proteomics research to study protein interactions and modifications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-azido-N-(2,4-dimethoxyphenyl)acetamide involves its azido group, which can undergo various chemical transformations. In biological systems, the azido group can react with alkyne-containing molecules to form stable triazoles, facilitating the study of biomolecular interactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-azido-N-(2,4-dimethoxyphenyl)acetamide can be compared with other azido compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular applications in research and industry.

Properties

IUPAC Name

2-azido-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-16-7-3-4-8(9(5-7)17-2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVABHEWIXTXDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN=[N+]=[N-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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